4-Iodo-1-(oxetan-3-YL)piperidine
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Overview
Description
4-Iodo-1-(oxetan-3-yl)piperidine is a chemical compound with the molecular formula C8H14INO It features a piperidine ring substituted with an iodine atom at the 4-position and an oxetane ring at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the cyclization of appropriate precursors through intramolecular etherification or epoxide ring opening and closing . The reaction conditions often involve the use of strong bases or acids to facilitate the cyclization process.
Industrial Production Methods
Industrial production of 4-iodo-1-(oxetan-3-yl)piperidine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
4-Iodo-1-(oxetan-3-yl)piperidine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Ring-Opening Reactions: The oxetane ring can undergo ring-opening reactions, leading to the formation of linear or branched products.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted piperidine derivatives, while ring-opening reactions can produce a range of linear or branched compounds .
Scientific Research Applications
4-Iodo-1-(oxetan-3-yl)piperidine has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-iodo-1-(oxetan-3-yl)piperidine involves its interaction with specific molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, which may lead to the formation of reactive intermediates that interact with biological molecules. The iodine atom can also participate in various substitution reactions, altering the compound’s activity and properties .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives and oxetane-containing molecules, such as:
- 4-Bromo-1-(oxetan-3-yl)piperidine
- 4-Chloro-1-(oxetan-3-yl)piperidine
- 4-Fluoro-1-(oxetan-3-yl)piperidine
Uniqueness
4-Iodo-1-(oxetan-3-yl)piperidine is unique due to the presence of both the iodine atom and the oxetane ring, which confer distinct chemical and physical properties. The iodine atom provides a site for further functionalization, while the oxetane ring offers stability and reactivity that can be exploited in various applications .
Properties
Molecular Formula |
C8H14INO |
---|---|
Molecular Weight |
267.11 g/mol |
IUPAC Name |
4-iodo-1-(oxetan-3-yl)piperidine |
InChI |
InChI=1S/C8H14INO/c9-7-1-3-10(4-2-7)8-5-11-6-8/h7-8H,1-6H2 |
InChI Key |
XGCMGMINFSLBTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1I)C2COC2 |
Origin of Product |
United States |
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